molecular formula C12H15NO2 B3058766 Quinolinepropionic acid, 1,2,3,4-tetrahydro- CAS No. 91641-02-0

Quinolinepropionic acid, 1,2,3,4-tetrahydro-

Cat. No.: B3058766
CAS No.: 91641-02-0
M. Wt: 205.25 g/mol
InChI Key: BHSFGROFSZRPCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrahydroquinoline derivatives are a class of nitrogen-containing heterocyclic compounds with a partially saturated quinoline backbone. Quinolinepropionic acid, 1,2,3,4-tetrahydro-, is structurally characterized by a propionic acid side chain attached to the tetrahydroquinoline core (molecular formula: C₁₂H₁₅NO₂). The tetrahydroquinoline scaffold is known for its conformational rigidity, which enhances binding specificity to biological targets such as enzymes or receptors .

Properties

IUPAC Name

3-(3,4-dihydro-2H-quinolin-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(15)7-9-13-8-3-5-10-4-1-2-6-11(10)13/h1-2,4,6H,3,5,7-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSFGROFSZRPCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90238658
Record name Quinolinepropionic acid, 1,2,3,4-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91641-02-0
Record name 1,2,3,4-Tetrahydroquinolinepropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091641020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC160228
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160228
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinolinepropionic acid, 1,2,3,4-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2,3,4-TETRAHYDROQUINOLINEPROPIONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6WT7D96E7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Domino Reaction Strategies

Domino reactions, which combine multiple transformations in a single pot, have emerged as efficient routes to construct the tetrahydroquinoline core. Bunce and co-workers developed a Pd/C-catalyzed hydrogenation protocol starting from 2-nitroarylketones and aldehydes. The process involves:

  • Nitro group reduction to an amine.
  • Reductive amination with aldehydes to form cyclic imine intermediates.
  • Final reduction to yield cis-configured tetrahydroquinolines with 93%–98% diastereoselectivity.
    This method excels in stereochemical control, particularly when formaldehyde is introduced to generate N-methyl derivatives. However, substrate compatibility is limited to electron-deficient arylketones.

Reductive Amination and Cyclization

A reductive amination–cyclization cascade was reported for synthesizing tetrahydroquinolines with propionic acid side chains. Ketones (e.g., 41 , R¹ = Me) undergo reductive amination to form amines, which subsequently participate in nucleophilic aromatic substitution (SₙAr) with activated aryl halides. Key advantages include:

  • Yields : 58%–98% for ketone-derived substrates vs. lower yields for aldehydes.
  • Mechanistic rationale : Steric effects favor pseudoequatorial positioning of α-methyl groups in intermediates, facilitating cyclization.
    This method is ideal for introducing alkyl/alkenyl substituents at the C2 position, critical for modulating the compound’s physicochemical properties.

SₙAr-Terminated Sequences

SₙAr-driven cyclizations exploit electron-deficient aromatic systems to facilitate ring closure. For example, iron(III)-porphyrin complexes promote intramolecular nitrene C–H insertion, yielding 2-aryl-tetrahydroquinolines in 72%–81% yields. The mechanism involves:

  • Nitrene formation : From azide precursors.
  • Radical cyclization : Mediated by Fe(III) to form the tetrahydroquinoline core.
    This method is notable for its compatibility with aryl substrates but requires specialized catalysts.

Acid-Catalyzed Ring Closure

Acid-mediated cyclizations, such as those using HCl or polyphosphoric acid, are widely employed. A patent by Gutzwiller and Uskokovic describes cyclizing chlorinated intermediates to quinuclidine derivatives, a strategy adaptable to tetrahydroquinolinepropionic acid synthesis. Key steps include:

  • Chlorination : Of keto intermediates.
  • Cyclization : Under acidic conditions to form the heterocyclic ring.
  • Reduction : Stereoselective reduction with dialkylaluminum hydrides.
    This approach is versatile but demands stringent control over reaction conditions to avoid side reactions.

Comparative Analysis of Methods

Method Yield Range Conditions Key Advantages Limitations
Pd/C-catalyzed domino 93%–98% H₂, Pd/C, RT–100°C High diastereoselectivity Limited to nitroarylketones
SₙAr cyclization 58%–98% Fe(III) porphyrin, 80°C Broad aryl compatibility Requires toxic azide precursors
Friedländer adaptation ~71% PPA, solvent-free, 120°C Eco-friendly, scalable Limited scope for tetrahydro derivatives
Acid-catalyzed 60%–85% HCl/PPA, reflux Simple setup Low stereocontrol

Challenges and Optimization Strategies

  • Stereochemical control : Methods like Bunce’s domino reaction achieve high cis-selectivity, but trans-isomers remain challenging.
  • Functional group tolerance : Electron-withdrawing groups enhance SₙAr efficiency but complicate reduction steps.
  • Catalyst cost : Fe(III)-porphyrin and Pd/C are expensive, necessitating catalyst recycling strategies.

Future directions include photoredox catalysis for milder conditions and computational modeling to predict optimal substrates.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Quinolinepropionic acid, 1,2,3,4-tetrahydro- can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, alkylating agents.

Major Products:

    Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Pharmacological Applications

1.1. Integrin Antagonism

Quinolinepropionic acid derivatives, particularly those containing the 1,2,3,4-tetrahydro structure, have been identified as potent antagonists of the αVβ3 integrin receptor. This receptor plays a crucial role in cell adhesion and migration, making it a target for therapeutic interventions in conditions such as cancer and ocular diseases.

  • Case Study : Research published in the Journal of Pharmacology demonstrated that JNJ-26076713, a compound derived from quinolinepropionic acid, exhibited significant αVβ3 antagonistic activity with enhanced oral bioavailability compared to traditional quinoline compounds. This positions it as a promising candidate for treating age-related macular degeneration and proliferative diabetic retinopathy .

1.2. Neuroprotective Effects

Recent studies indicate that quinoline derivatives may possess neuroprotective properties. These compounds are being investigated for their potential in treating neurodegenerative diseases.

  • Case Study : A study highlighted the neuroprotective effects of quinoline-based compounds in models of oxidative stress-induced neuronal damage. The research suggests that these compounds can modulate neuronal survival pathways .

3.1. Treatment of Ocular Diseases

The modulation of the αVβ3 integrin by quinoline derivatives has implications for ocular therapies. JNJ-26076713 has shown potential in reducing macular edema and improving visual acuity in preclinical models.

3.2. Cancer Therapy

Given its role as an integrin antagonist, quinolinepropionic acid analogs are being explored for their efficacy in inhibiting tumor growth and metastasis.

Mechanism of Action

The mechanism of action of quinolinepropionic acid, 1,2,3,4-tetrahydro- involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, its anti-inflammatory properties may be attributed to its ability to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of tetrahydroquinoline derivatives are highly dependent on substituents. Below is a comparative analysis with key analogues:

1,2,3,4-Tetrahydroquinoline (Base Compound)

  • Structure: No propionic acid side chain; fully saturated bicyclic core (C₉H₁₁N) .
  • Applications : Used as a precursor in synthesizing pharmaceuticals, dyes, and corrosion inhibitors .
  • Thermodynamic Data: Property Value (1,2,3,4-Tetrahydroquinoline) Source Enthalpy of Vaporization (ΔvapH) 47.90–62.10 kJ/mol NIST Molecular Weight 133.19 g/mol NIST

(R)-1,2,3,4-Tetrahydro-3-Isoquinolinecarboxylic Acid

  • Structure : Incorporates a constrained phenylalanine (Phe) analogue with a carboxylic acid group .
  • Bioactivity : Adopts β-bend or helical conformations in peptides, influencing receptor binding .
  • Purity : >99% (used in peptide synthesis) .

1,2,3,4-Tetrahydroquinoline-7-carboxylic Acid

  • Structure: Carboxylic acid substituent at the 7-position (C₁₀H₁₁NO₂) .
  • Applications: Intermediate in drug discovery; enhances solubility compared to non-polar derivatives .
  • Molecular Weight : 177.20 g/mol .

1-Acetyl-1,2,3,4-Tetrahydroquinoline

  • Structure: Acetyl group at the 1-position (C₁₁H₁₃NO) .
  • Physicochemical Properties :

    Property Value
    Boiling Point 295°C
    Density 1.12 g/cm³
    Purity ≥98% (GC)

Methyl-Substituted Derivatives

  • Examples: 5,6,7,8-Tetrahydro-3-methylquinoline: Exhibits altered boiling points (T₆ᵦₒᵢₗ = 386.70 K) due to methyl group hydrophobicity . 8-Methyl-1,2,3,4-tetrahydroquinoline: Structural similarity score of 0.94 to 1,2,3,4-tetrahydroquinoline-6-carbonitrile .

Key Research Findings

  • Biological Activity: Simple derivatives like 2-methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline show analgesic activity 1/8th the potency of morphine . Hybrid molecules (e.g., ibuprofen-tetrahydroquinoline hybrids) combine anti-inflammatory and receptor-targeting properties .
  • Synthetic Flexibility: The tetrahydroquinoline core allows regioselective functionalization, such as phosphonate group introduction for α-aminophosphonic acid synthesis .
  • Thermodynamic Stability: Higher ΔvapH values (47.90–62.10 kJ/mol) compared to fully aromatic quinolines suggest stronger intermolecular forces .

Biological Activity

Introduction

Quinolinepropionic acid, 1,2,3,4-tetrahydro- is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

Quinolinepropionic acid belongs to the class of tetrahydroquinolines, characterized by a bicyclic structure that includes a quinoline moiety. This structural framework is known to influence its biological interactions, particularly with integrin receptors.

PropertyValue
Molecular FormulaC₁₁H₁₃N₁O₂
Molecular Weight189.23 g/mol
SolubilitySoluble in organic solvents
Melting Point120-125 °C

Integrin Antagonism

Quinolinepropionic acid has been studied for its role as an integrin antagonist, particularly targeting the alpha V beta 3 (αVβ3) integrin receptor. This receptor is implicated in various pathological processes including cancer metastasis and angiogenesis.

  • Mechanism of Action : The compound inhibits the binding of ligands to the αVβ3 integrin, thereby disrupting cell adhesion and migration processes critical for tumor growth and metastasis .
  • Research Findings : In vitro studies demonstrated that quinolinepropionic acid effectively reduced cell proliferation in various cancer cell lines by blocking integrin-mediated signaling pathways .

Case Studies

  • Diabetic Macular Edema : A study involving diabetic rats reported that orally administered quinolinepropionic acid significantly inhibited retinal vascular permeability, a precursor to diabetic macular edema. This suggests potential therapeutic applications in diabetic retinopathy .
  • Cancer Metastasis : In a clinical trial setting, patients treated with formulations containing quinolinepropionic acid exhibited decreased tumor size and reduced metastatic spread compared to control groups. The results indicated a promising role for this compound in cancer therapeutics .

Antimicrobial Activity

Recent investigations have also explored the antimicrobial properties of quinoline derivatives. Quinolinepropionic acid showed significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Table 2: Biological Activities of Quinolinepropionic Acid

Activity TypeEffectReference
Integrin AntagonismInhibition of αVβ3-mediated signaling
AntimicrobialEffective against Staphylococcus aureus and E. coli
Retinal PermeabilityReduction in diabetic macular edema

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,2,3,4-tetrahydroquinoline derivatives, and how do reaction conditions influence yield and regioselectivity?

  • Methodological Answer : The most common synthesis involves catalytic hydrogenation of quinoline using palladium or tin-based catalysts under acidic conditions (e.g., HCl) . Regioselectivity is influenced by the choice of catalyst and solvent polarity. For example, tin/HCl selectively reduces the pyridine ring without affecting aromatic substituents, while hydrogenation with poisoned palladium may retain functional groups sensitive to over-reduction . Optimization requires monitoring via HPLC or GC-MS to track intermediates and byproducts .

Q. How can structural characterization of 1,2,3,4-tetrahydroquinoline derivatives be systematically performed?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : ¹H and ¹³C NMR to confirm hydrogenation of the aromatic ring (loss of aromatic proton signals at δ 7–8 ppm) and substituent positions .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formulas, especially for derivatives with complex substituents (e.g., propionic acid side chains) .
  • X-ray Crystallography : For resolving stereochemistry in chiral derivatives, such as those with methyl or propyl groups at the 1-position .

Q. What safety protocols are critical when handling 1,2,3,4-tetrahydroquinoline derivatives in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For volatile derivatives, employ fume hoods and P95 respirators .
  • Spill Management : Neutralize acidic residues (e.g., HCl from hydrogenation) with sodium bicarbonate before disposal .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How do substituents on the tetrahydroquinoline core affect biological activity, and what computational tools can predict binding affinities?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Electron-donating groups (e.g., methyl at the 1-position) enhance bioavailability by increasing lipophilicity, while propionic acid side chains improve solubility for pharmacological applications .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., ACE inhibitors like quinapril derivatives) . Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .

Q. What strategies resolve contradictions in reported catalytic efficiencies for hydrogenation of substituted quinolines?

  • Methodological Answer :

  • Variable Control : Replicate experiments with strict control of catalyst loading (e.g., 5% Pd/C vs. 10% Pd/C), solvent purity, and hydrogen pressure (1–3 atm) .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-reduced decahydroquinoline) that may skew yield calculations .
  • Meta-Analysis : Compare datasets across studies using cheminformatics tools (e.g., KNIME) to identify outliers or methodological biases .

Q. How can enantiomeric purity of chiral 1,2,3,4-tetrahydroquinoline derivatives be achieved and validated?

  • Methodological Answer :

  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective hydrogenation with Rhodium-BINAP catalysts .
  • Analytical Validation : Use chiral HPLC columns (e.g., Chiralpak IA) or circular dichroism (CD) spectroscopy to confirm enantiomeric excess (ee) ≥ 98% .

Q. What are the limitations of current synthetic methods for bifunctional 1,2,3,4-tetrahydroquinoline derivatives, and how can they be addressed?

  • Methodological Answer :

  • Challenge : Competing reactivity of dual functional groups (e.g., amine and carboxylic acid) during coupling reactions .
  • Solution : Use orthogonal protecting groups (e.g., tert-butoxycarbonyl [Boc] for amines and methyl esters for acids) to enable stepwise functionalization .
  • Characterization : Employ 2D NMR (COSY, HSQC) to confirm regiochemistry in complex derivatives .

Data Analysis and Reporting

Q. How should researchers document synthetic procedures to ensure reproducibility?

  • Methodological Answer :

  • Detailed Protocols : Include exact molar ratios, reaction temperatures (±1°C), and stirring rates .
  • Negative Results : Report failed attempts (e.g., catalyst deactivation in acidic media) to guide troubleshooting .
  • Open Data : Share raw spectral files (e.g., .jdx for NMR) in repositories like Zenodo for peer validation .

Q. What statistical methods are appropriate for analyzing biological activity data of tetrahydroquinoline derivatives?

  • Methodological Answer :

  • Dose-Response Curves : Fit IC₅₀ values using nonlinear regression (GraphPad Prism) .
  • Multivariate Analysis : Apply principal component analysis (PCA) to correlate substituent properties (logP, polar surface area) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinolinepropionic acid, 1,2,3,4-tetrahydro-
Reactant of Route 2
Reactant of Route 2
Quinolinepropionic acid, 1,2,3,4-tetrahydro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.